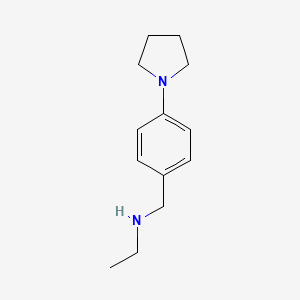
4-(1,2,3,6-Tetrahydropyridin-4-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,2,3,6-Tetrahydropyridin-4-yl)aniline is an organic compound that features a tetrahydropyridine ring attached to an aniline group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,3,6-Tetrahydropyridin-4-yl)aniline typically involves the reaction of 4-chloroaniline with 1,2,3,6-tetrahydropyridine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(1,2,3,6-Tetrahydropyridin-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the aniline group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as nitric acid for nitration and bromine for bromination are employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
4-(1,2,3,6-Tetrahydropyridin-4-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 4-(1,2,3,6-Tetrahydropyridin-4-yl)aniline involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act on enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of enzymatic processes, binding to receptor sites, or altering cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-methyl-6-nitro-4-(1,2,3,6-tetrahydropyridin-4-yl)aniline: Similar structure but with additional methyl and nitro groups.
1-methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: Contains a boronic acid ester group instead of an aniline group.
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine: A related compound with a phenyl group.
Uniqueness
4-(1,2,3,6-Tetrahydropyridin-4-yl)aniline is unique due to its specific combination of a tetrahydropyridine ring and an aniline group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H14N2 |
|---|---|
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
4-(1,2,3,6-tetrahydropyridin-4-yl)aniline |
InChI |
InChI=1S/C11H14N2/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-5,13H,6-8,12H2 |
Clave InChI |
VWNNNRUHROTFTR-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC=C1C2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[4-(Difluoromethoxy)phenyl]-2-hydroxypropanoic acid](/img/structure/B15325629.png)











